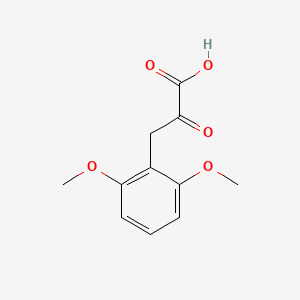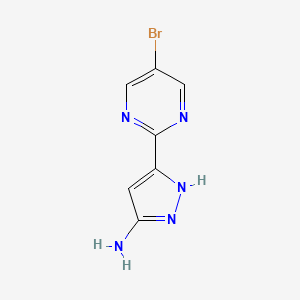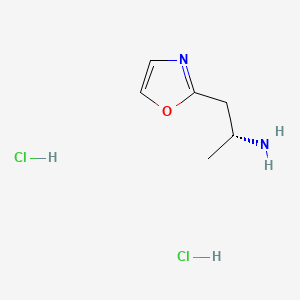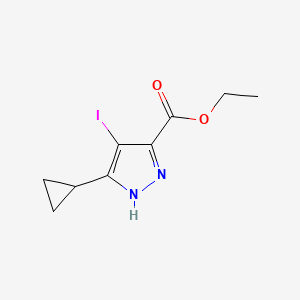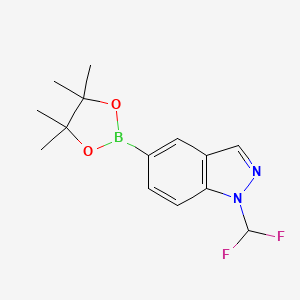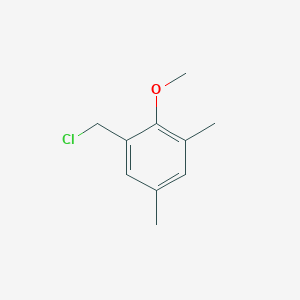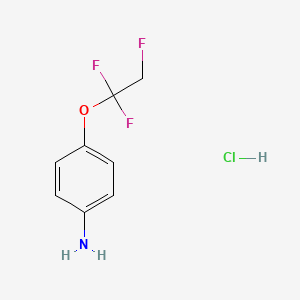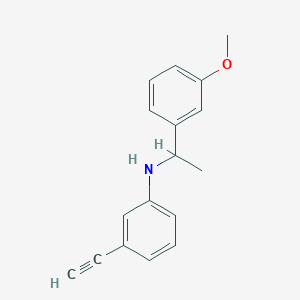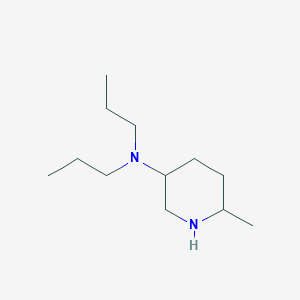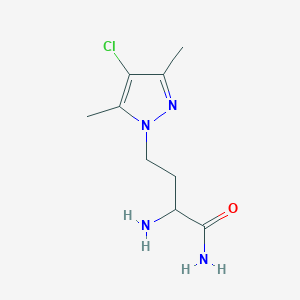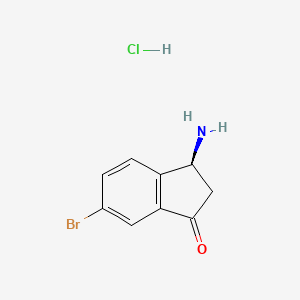![molecular formula C4H3BrF2NO3PS B13478720 [(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include bromine (Br2) and thiourea in solvents like acetic acid or chloroform . The reaction conditions often involve refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of [(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid involves its interaction with molecular targets and pathways in biological systems. The thiazole ring can participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity . The difluoromethyl and phosphonic acid groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-thiazole: Shares the thiazole ring structure but lacks the difluoromethyl and phosphonic acid groups.
Thiazole derivatives: Various thiazole derivatives exhibit similar chemical properties and biological activities.
Difluoromethylphosphonic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid is unique due to the combination of its thiazole ring with difluoromethyl and phosphonic acid groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C4H3BrF2NO3PS |
|---|---|
Poids moléculaire |
294.01 g/mol |
Nom IUPAC |
[(2-bromo-1,3-thiazol-4-yl)-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C4H3BrF2NO3PS/c5-3-8-2(1-13-3)4(6,7)12(9,10)11/h1H,(H2,9,10,11) |
Clé InChI |
YOCVHGMPOXJMEO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)Br)C(F)(F)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13478646.png)
